

Parishin E (Standard) certificate of analysis interpretation

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Compound of Interest

Compound Name: Parishin E (Standard)

Cat. No.: B15560265

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A Comparative Analysis of Parishin E for Researchers

This guide provides a comprehensive comparison of Parishin E with other bioactive alternatives, supported by experimental data. It is designed for researchers, scientists, and professionals in drug development to facilitate informed decisions in their work.

Parishin E: Certificate of Analysis (Standard)

The following table summarizes the standard specifications for Parishin E, a polyphenolic glucoside.[1]

Specification	
White to off-white solid	
C19H24O13	
460.39 g/mol	
≥90.0%	
Soluble in DMSO and Methanol	
2-8°C	



Comparative Analysis: Parishin E vs. Alternative Compounds

Parishin E belongs to a class of phenolic glycosides that includes several derivatives with diverse biological activities. This section compares Parishin E with its notable alternatives, Parishin A and Parishin C, focusing on their therapeutic potential and mechanisms of action.

Feature	Parishin E	Parishin A	Parishin C
Primary Biological Activity	Intestinal Protection[2]	Anti-cancer,[3] Antiviral, Cardioprotective[3]	Neuroprotective[4]
Signaling Pathway	ACSL4/p- Smad3/PGC-1α[2]	AKT/mTOR,[3] Sir2/Uth1/TOR[5]	Antioxidant/MAPK[6]
Therapeutic Potential	Treatment of sepsis- induced intestinal injury[2]	Oral squamous cell carcinoma,[3] aging, [5] Zika virus infection	Cerebral ischemia,[4] neurodegenerative diseases[7]
Reported In Vitro Efficacy	Enhances mitochondrial respiration in LPS- stimulated intestinal epithelial cells.[2]	Inhibits proliferation and invasion of oral cancer cells.[8] Increases lifespan of yeast.[5]	Reduces oxidative stress-induced neurodegeneration.[6] [7]
Reported In Vivo Efficacy	Improves survival in septic mice.[2]	Not extensively reported in the provided context.	Reduces brain damage in a rat model of cerebral ischemia. [4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Parishin compounds are provided below.

1. Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and cytotoxicity.



- Cell Culture: Human intestinal epithelial cells (IEC-6) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Parishin E for 24-48 hours. A control group is treated with vehicle (e.g., DMSO).
- MTT Addition: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
- Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
- Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The
 percentage of cell viability is calculated as: (Absorbance of treated group / Absorbance of
 control group) x 100%.

2. Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into signaling pathway modulation.

- Protein Extraction: Intestinal tissues or cultured cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
- SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies
 against target proteins (e.g., ACSL4, p-Smad3, PGC-1α) overnight at 4°C. Subsequently, the
 membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary
 antibody.



- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).

3. In Vivo Sepsis Model

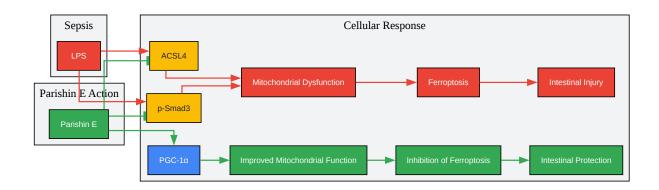
This animal model is used to evaluate the therapeutic efficacy of a compound in a disease state.

- Animal Model: Sepsis is induced in mice via cecal ligation and puncture (CLP).
- Treatment: Mice are treated with Parishin E or a vehicle control, typically administered intraperitoneally.
- Survival Analysis: The survival of the mice is monitored over a specified period (e.g., 72 hours).
- Tissue Analysis: At the end of the experiment, intestinal tissues are collected for histological examination and protein expression analysis (e.g., Western blot for ZO-1).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of Parishin E in protecting against sepsis-induced intestinal injury and a general workflow for evaluating its efficacy.

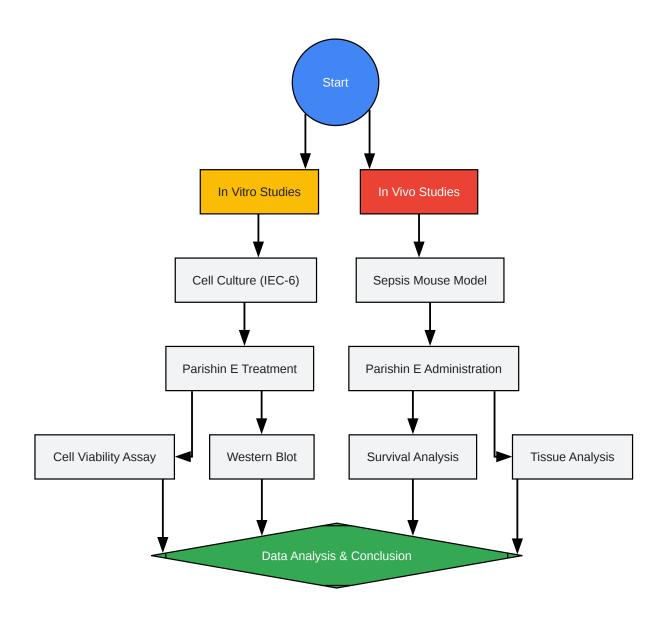




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Caption: Parishin E signaling pathway in intestinal protection.





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Caption: General experimental workflow for Parishin E evaluation.

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